2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide typically involves the reaction of 3,5-dichloro-4-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction:
Scientific Research Applications
2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use as a pharmacological agent, although it is not yet approved for therapeutic use.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide is not well-documented. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. Further research is needed to elucidate the precise pathways involved .
Comparison with Similar Compounds
2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide can be compared with other similar compounds such as:
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: This compound has a similar structure but with a fluorine atom instead of a methyl group, which may result in different chemical and biological properties.
2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide: This compound contains a methoxy group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O/c1-4-5(10)3-12-8(7(4)11)13-6(14)2-9/h3H,2H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKNVCUSLHZNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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